Pentamidine dihydrochloride
Overview
Description
Pentamidine dihydrochloride is an antimicrobial agent used to treat various diseases such as African trypanosomiasis, leishmaniasis, Balamuthia infections, babesiosis, and to prevent and treat pneumocystis pneumonia (PCP) in people with poor immune function . It interferes with DNA biosynthetics and inhibits the parasite Leishmania infantum .
Physical And Chemical Properties Analysis
Pentamidine dihydrochloride is a solid substance . It has a molecular weight of 413.34 and a chemical formula of C19H26Cl2N4O2 . It is soluble in DMSO (≥41.3 mg/mL), H2O (≥18.17 mg/mL), and EtOH (≥25.4 mg/mL) .Scientific Research Applications
Synthesis and Chemical Properties :
- Zeng Guo-yong (2013) explored the synthesis process of Pentamidine. The study synthesized Pentamidine(Ⅲ) with a total yield of 42.1% using methanol ammonia by ammonolysis. The structure of Ⅲ was confirmed by 1H NMR (Zeng Guo-yong, 2013).
Antiprotozoal and Antifungal Applications :
- A study by Díaz et al. (2014) showed that Pentamidine exerts anti-Trypanosoma cruzi activity, decreasing the viability of T. cruzi trypomastigotes and reducing parasite burden in infected cells and mice. This suggests a potential new therapeutic target against Chagas disease (Díaz et al., 2014).
Cancer Research :
- Jung et al. (2011) reported that Pentamidine inhibits the expression of hypoxia-inducible factor (HIF)-1α in cancer cells, highlighting its potential as a cancer therapeutic agent. The study found that Pentamidine decreased HIF-1α protein translation and enhanced its protein degradation in prostate and breast cancer cells (Jung et al., 2011).
Inhibitory Effects on Transporters :
- Research by Sekhar et al. (2017) discovered that Pentamidine interacts with the organic cation transporter 1 (OCT1) at the blood-brain barrier, influencing its limited entry into the brain. This finding is vital for developing Pentamidine-based therapies, especially for central nervous system (CNS) conditions (Sekhar et al., 2017).
Prodrug Development :
- Kotthaus et al. (2011) focused on the development of new prodrugs of Pentamidine to improve its oral bioavailability and CNS penetration. The study systematically characterized various Pentamidine prodrugs, examining their solubility, stability, enzymatic activation, and other properties (Kotthaus et al., 2011).
Effects on Coagulation and Fibrinolysis :
- Al‐Horani et al. (2019) investigated the in vitro effects of Pentamidine on coagulation and fibrinolysis. The study found that Pentamidine affects clotting times in human plasmas and inhibits factor Xa and plasmin, providing insights into its effects on blood coagulation (Al‐Horani et al., 2019).
Antileishmanial Screening :
- Nandi et al. (2010) synthesized and conducted antileishmanial screening of some Pentamidine analogues, comparing their in vitro activity against Leishmania donovani with that of Pentamidine isethionate (Nandi et al., 2010).
Drug Development and Applications :
- Zhang et al. (2022) highlighted the development and applications of Pentamidine and its analogs over ninety years, discussing its growth beyond antibacterial agents and potential future developments (Zhang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURPQUPKQFGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964635 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamidine dihydrochloride | |
CAS RN |
50357-45-4 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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